7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
The compound 7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide belongs to the pyrimido[2,1-b][1,3]thiazine family, characterized by a fused bicyclic core combining pyrimidine and thiazine rings. Key structural features include:
- 7-Methyl group: Enhances hydrophobicity and influences steric interactions.
- N-(1-phenylethyl)carboxamide: Provides a bulky aromatic substituent, likely impacting target binding and solubility.
Derivatives of this core are often explored for their reactivity and bioactivity due to the presence of electrophilic sites (e.g., oxo groups) and nucleophilic substituents (e.g., carboxamides) .
Properties
IUPAC Name |
7-methyl-6-oxo-N-(1-phenylethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-8-18-17-20(16(11)22)9-14(10-23-17)15(21)19-12(2)13-6-4-3-5-7-13/h3-8,12,14H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDUZCSLDUNZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Research Findings and Trends
Substituent Impact :
- Electron-withdrawing groups (e.g., bromine, oxo) enhance electrophilicity, facilitating nucleophilic attacks, while bulky substituents (e.g., phenylethyl, pyrazolylethyl) improve target specificity .
- Carboxamides generally exhibit better metabolic stability than esters, though at the cost of reduced lipophilicity .
Structural Flexibility :
- The pyrimidothiazine core’s puckered conformation (observed in ) allows adaptive binding to enzymes or receptors, a feature likely shared by the target compound .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., ) are easier to synthesize, while complex analogs (e.g., ) require multi-step protocols involving chromatography .
Biological Activity
7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound characterized by its unique structural features, including a pyrimidine and thiazine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may offer therapeutic benefits across various medical fields.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O2S. The presence of nitrogen and sulfur within its bicyclic structure contributes to its stability and reactivity. The phenylethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties such as absorption and distribution in biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Ring System | Pyrimidine and Thiazine |
| Functional Groups | Carboxamide and Carbonyl |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This has been attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anticancer Potential
Research has suggested that this compound may also possess anticancer properties. Its structural similarity to known anticancer agents allows for the hypothesis that it could inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound can be further understood through interaction studies with various biological targets. These interactions are crucial for elucidating its mechanism of action and optimizing therapeutic efficacy.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase after treatment with varying concentrations of the compound.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of thiazine and pyrimidine structures along with the phenylethyl substitution. This combination potentially enhances its lipophilicity and bioactivity compared to other similar compounds.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-Oxo-thiazolidinone | Thiazolidinone | Antimicrobial |
| Pyrimidinone Derivatives | Pyrimidinone | Antiviral |
| Benzothiazole derivatives | Benzothiazole | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
